1-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium bromide is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core with a methyl group and a prop-2-en-1-yl substituent, making it a unique and interesting molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium bromide typically involves the alkylation of a benzimidazole derivative. One common method is the reaction of 1-methyl-2,3-dihydro-1H-benzimidazole with an appropriate allyl bromide under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols, amines, or halides can react with the allyl group under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium bromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium bromide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the function of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The prop-2-en-1-yl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
1-Methylbenzimidazole: Lacks the prop-2-en-1-yl group, resulting in different chemical and biological properties.
3-Allylbenzimidazole: Similar structure but without the methyl group, affecting its reactivity and applications.
2,3-Dihydro-1H-benzimidazole: The absence of both the methyl and allyl groups makes it less versatile.
Uniqueness
1-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium bromide is unique due to the presence of both the methyl and prop-2-en-1-yl groups, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications and enhances its potential as a versatile compound in various fields.
Properties
CAS No. |
88346-06-9 |
---|---|
Molecular Formula |
C11H15BrN2 |
Molecular Weight |
255.15 g/mol |
IUPAC Name |
1-methyl-3-prop-2-enyl-1,2-dihydrobenzimidazol-1-ium;bromide |
InChI |
InChI=1S/C11H14N2.BrH/c1-3-8-13-9-12(2)10-6-4-5-7-11(10)13;/h3-7H,1,8-9H2,2H3;1H |
InChI Key |
FNVYGFFBNDSTET-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CN(C2=CC=CC=C21)CC=C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.